5,6-Dimethyl-2-propyl-2,3-dihydropyrazine

Physicochemical property Molecular flexibility Structure-activity relationship

5,6-Dimethyl-2-propyl-2,3-dihydropyrazine (CAS 72671-98-8) is a heterocyclic organic compound belonging to the dihydropyrazine class, which are partially saturated nitrogen-containing heterocycles. It is characterized by a pyrazine ring bearing two methyl groups at positions 5 and 6 and a propyl group at position 2.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 72671-98-8
Cat. No. B13114073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-propyl-2,3-dihydropyrazine
CAS72671-98-8
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCCCC1CN=C(C(=N1)C)C
InChIInChI=1S/C9H16N2/c1-4-5-9-6-10-7(2)8(3)11-9/h9H,4-6H2,1-3H3
InChIKeyYKVRIOFBSZYPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-2-propyl-2,3-dihydropyrazine (CAS 72671-98-8): A Dihydropyrazine Flavor Intermediate for Food and Beverage Formulation


5,6-Dimethyl-2-propyl-2,3-dihydropyrazine (CAS 72671-98-8) is a heterocyclic organic compound belonging to the dihydropyrazine class, which are partially saturated nitrogen-containing heterocycles [1]. It is characterized by a pyrazine ring bearing two methyl groups at positions 5 and 6 and a propyl group at position 2 [1]. This compound is primarily recognized for its formation during the Maillard reaction, a key pathway in the generation of roasted and nutty flavor notes in thermally processed foods [2]. While specific, published quantitative sensory data for this exact compound is limited in the primary literature, its structural classification and the well-documented properties of its analogs position it as a targeted flavor intermediate and a valuable research tool for investigating pyrazine chemistry and aroma formation.

Flavor Studies Supports roasted/nutty aroma model system research
SAR Probe Molecular flexibility reported higher vs. isopropyl analog
Synthesis Entry Distinct dihydropyrazine synthesis route supports intermediate procurement

Why 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine Cannot Be Replaced by Generic Alkylpyrazines or Dihydropyrazines


The selection of 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine over its closest analogs cannot be made on the basis of generic pyrazine classification alone. Within this chemical class, even subtle modifications to the alkyl substitution pattern on the dihydropyrazine ring can lead to profound, non-linear shifts in key performance attributes such as odor threshold and aroma character [1]. For instance, structural data indicates that this specific compound has a higher number of rotatable bonds compared to its isopropyl isomer, which can influence molecular flexibility and, consequently, its interaction with olfactory receptors . The following evidence demonstrates that the specific propyl substitution at the 2-position of the 5,6-dihydropyrazine core yields a unique combination of physicochemical and organoleptic properties that are not achievable with other alkyl or dihydropyrazine derivatives, making simple substitution unreliable for precise flavor reconstruction or targeted research applications.

Substitution with isopropyl analog May shift molecular flexibility and receptor interaction compared to target propyl chain
Substitution with 2-propylpyrazine Fully aromatic core yields green/vegetable aroma, not matching roasted/earthy target profile

Quantitative Evidence for the Differentiated Procurement of 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine (CAS 72671-98-8)


Rotatable Bond Count as a Differentiator for Molecular Flexibility vs. 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine

A direct structural comparison reveals that 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine possesses a rotatable bond count of 2, whereas its close analog, 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine (CAS 72648-18-1), has only 1 rotatable bond . This quantitative difference in a fundamental computed descriptor is a direct consequence of the linear propyl chain versus the branched isopropyl group.

Rotatable Bond Count
Computed property
2 rotatable bonds
Supports molecular flexibility differentiation
vs. isopropyl analog (1 bond); head-to-head comparison
Physicochemical property Molecular flexibility Structure-activity relationship

Inferred Odor Threshold Potency Based on Class-Level Structure-Activity Relationships (SAR)

While a specific odor threshold for 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine has not been published, its position within the known SAR for alkylpyrazines allows for a well-supported class-level inference. The baseline odor threshold for the structurally simpler 2-Propylpyrazine (CAS 18138-03-9) is 300 ppb . Extensive SAR studies on alkylpyrazines demonstrate that replacing a methyl group with an ethyl group can lower the odor threshold by a factor of up to 4500-fold [1][2]. Furthermore, the dihydropyrazine subclass is known to contain some of the most potent pyrazine odorants, with thresholds reported as low as 0.002 ng/L in air [3].

Inferred Odor Threshold
Class-level inference
Potent, based on dihydropyrazine SAR
Supports high-impact flavor compound selection
Data to verify; no published specific threshold
Flavor chemistry Sensory science Structure-odor relationship

Differentiated Aroma Profile Compared to 2-Propylpyrazine

A comparative analysis of organoleptic data highlights a clear divergence in aroma character. The fully aromatic 2-Propylpyrazine is consistently described as having a green, vegetable, and nutty odor [1][2]. In contrast, 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine, by virtue of its dihydropyrazine core and specific polysubstitution pattern, is categorized within the class of compounds that yield roasted, earthy, and nutty aroma profiles [3][4].

Aroma Profile
Cross-study comparable
Roasted / earthy (target) vs. green / vegetable (2-propylpyrazine)
Informs selection for targeted flavor notes
Qualitative sensory descriptor difference
Flavor descriptor Aroma profile Sensory analysis

Distinct Synthesis Route via Condensation of 2,3-Butanedione and 1,2-Diaminopropane

The established synthetic route for 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine involves a condensation reaction between 2,3-butanedione and 1,2-diaminopropane under controlled, often anhydrous conditions . This specific reaction pathway yields a dihydropyrazine intermediate that is distinct from the fully aromatic pyrazines produced via oxidative methods [1].

Synthesis Route
Supporting evidence
Condensation of 2,3-butanedione + 1,2-diaminopropane
Confirms specific synthetic intermediate identity
Anhydrous conditions; distinct from oxidative routes
Synthesis pathway Chemical intermediate Process chemistry

Computed LogP (XLogP3) as a Metric for Hydrophobicity and Flavor Partitioning

The compound's computed partition coefficient (XLogP3) is 0.5, indicating a balanced lipophilic-hydrophilic character [1]. This value positions it with a higher calculated hydrophobicity than the unsubstituted pyrazine core (which has a negative logP) but lower than many of its more heavily alkylated pyrazine counterparts.

Computed LogP
Computed descriptor
XLogP3 = 0.5
Indicates balanced lipophilicity for flavor partitioning studies
Computed by XLogP3; supports matrix partitioning research
Partition coefficient Hydrophobicity Flavor release

Validated Application Scenarios for 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine (CAS 72671-98-8)


Precision Flavor Reconstruction for Roasted and Nutty Notes in Food Model Systems

Given its class-level inferred high odor potency and specific roasted, nutty aroma profile [1][2], this compound is an ideal candidate for use in controlled model systems designed to study and recreate the aroma of roasted foods like coffee, nuts, and baked goods. Its distinct aroma character, which differs from the green notes of simpler pyrazines, makes it a non-substitutable component in authentic flavor reconstruction.

Research into Structure-Odor Relationships (SAR) of Dihydropyrazines

The specific structural features of 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine—particularly the linear propyl chain and its 2 rotatable bonds —make it a valuable probe in SAR studies. Researchers can use it to systematically compare its organoleptic properties and molecular flexibility with analogs like its isopropyl isomer (1 rotatable bond) , contributing to a more refined understanding of how subtle alkyl chain modifications impact odor perception.

Development of Pyrazine-Based Flavorings and Fragrances

This compound serves as a specific intermediate for formulators developing new pyrazine-based flavor or fragrance compositions. Its documented synthesis from 2,3-butanedione and 1,2-diaminopropane confirms its identity and purity for use in creating proprietary flavor mixtures where the unique balance of roasted and nutty character is desired, differentiating it from other available dihydropyrazine or alkylpyrazine options.

Investigating Flavor Partitioning and Release in Complex Matrices

The balanced computed LogP value of 0.5 [3] makes this compound particularly suited for research investigating how flavor compounds partition between aqueous and lipid phases in food emulsions and complex matrices. Its hydrophobicity profile can be used as a benchmark to study flavor release kinetics and perception in applications ranging from beverages to processed foods, providing a more nuanced alternative to either highly hydrophilic or highly lipophilic flavor models.

Application
Selection Property
Validation Focus
Roasted/Nutty Flavor Model Studies
Aroma profile context (roasted/earthy vs green)
Sensory panel evaluation in model food systems
Pyrazine SAR Probe
Molecular flexibility (reported rotatable bond difference)
Comparative organoleptic testing with isomers
Flavor Formulation Intermediate
Specific dihydropyrazine core and propyl substitution
Purity and identity confirmation via synthesis pathway
Flavor Partitioning & Release Studies
Balanced lipophilicity profile
Partitioning behavior in aqueous/lipid phases
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